molecular formula C11H9NO4S B3015009 7-(Methylsulfonyl)quinoline-3-carboxylic acid CAS No. 1956341-19-7

7-(Methylsulfonyl)quinoline-3-carboxylic acid

Cat. No.: B3015009
CAS No.: 1956341-19-7
M. Wt: 251.26
InChI Key: ZWSGFBDGMBKWPE-UHFFFAOYSA-N
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Description

7-(Methylsulfonyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by a methylsulfonyl (-SO₂CH₃) group at position 7 and a carboxylic acid (-COOH) group at position 3 of the quinoline scaffold. The methylsulfonyl substituent is electron-withdrawing, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

7-methylsulfonylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-17(15,16)9-3-2-7-4-8(11(13)14)6-12-10(7)5-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSGFBDGMBKWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(Methylsulfonyl)quinoline-3-carboxylic acid typically involves the introduction of a methylsulfonyl group to the quinoline ring. One common method involves the reaction of quinoline-3-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety profiles. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and yield .

Chemical Reactions Analysis

7-(Methylsulfonyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfoxides or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the electron-withdrawing carboxylic acid group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfoxides or sulfides .

Scientific Research Applications

Pharmaceutical Development

7-(Methylsulfonyl)quinoline-3-carboxylic acid is being investigated as a lead compound for developing new pharmaceuticals. Its structural characteristics suggest it could exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against strains resistant to conventional quinolone antibiotics . The presence of the methylsulfonyl group enhances its interaction with bacterial targets, potentially leading to the development of novel antimicrobial agents.
  • Anti-inflammatory Effects : Research has shown that the sulfonyl group may improve binding affinity to proteins involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases. Further studies are needed to elucidate the specific mechanisms of action.
  • Cancer Therapeutics : The quinoline structure is known for its anticancer properties. Compounds similar to 7-(Methylsulfonyl)quinoline-3-carboxylic acid have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . This compound’s unique modifications could enhance its efficacy and selectivity.

Biological Research

In biological research, 7-(Methylsulfonyl)quinoline-3-carboxylic acid serves as a valuable tool for studying biochemical pathways and interactions:

  • Biochemical Assays : The compound can be utilized in assays aimed at understanding enzyme activities or receptor interactions due to its ability to modulate biological processes through specific binding interactions.
  • Mechanistic Studies : Investigating how 7-(Methylsulfonyl)quinoline-3-carboxylic acid interacts with cellular targets can provide insights into its mechanisms of action, which is crucial for optimizing its therapeutic potential.

Synthetic Chemistry

The versatility of 7-(Methylsulfonyl)quinoline-3-carboxylic acid extends to synthetic chemistry:

  • Building Block for Synthesis : This compound can serve as a precursor for synthesizing other biologically active molecules. Its functional groups allow for various chemical modifications, facilitating the creation of derivatives with enhanced properties .
  • Chemical Reactions : The presence of both carboxylic acid and sulfonyl groups enables diverse synthetic pathways, making it a valuable intermediate in organic synthesis. Researchers can exploit these functionalities to develop more complex structures that may have unique biological activities.

Comparative Analysis of Related Compounds

To better understand the unique properties of 7-(Methylsulfonyl)quinoline-3-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acidHydroxyl group at position 4Potentially enhanced solubility and reactivity
Quinoline-3-carboxylic acidLacks methylsulfonyl groupSimpler structure; often used as a reference
6-Fluoroquinoline-3-carboxylic acidFluorine substitution at position 6Increased bioactivity due to fluorine's effects

This table highlights how variations in structure can influence the biological activity and synthetic utility of related compounds.

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

The exact molecular pathways involved depend on the specific application and target. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-3-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
7-(Methylsulfonyl)quinoline-3-carboxylic acid -SO₂CH₃ (7), -COOH (3) C₁₁H₉NO₄S 251.26 Electron-withdrawing group enhances stability; potential antibacterial activity inferred from analogs
6-(Methylsulfonyl)quinoline-3-carboxylic acid -SO₂CH₃ (6), -COOH (3) C₁₁H₉NO₄S 251.26 Lower structural similarity (0.97 vs. target); positional isomerism may alter binding affinity
8-(Methylsulfonyl)quinoline-3-carboxylic acid -SO₂CH₃ (8), -COOH (3) C₁₁H₉NO₄S 251.26 Reduced similarity (0.89 vs. target); steric effects at position 8 could hinder interactions
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid -F (7), -OH (4), -OCH₃ (6), -COOH (3) C₁₁H₈FNO₄ 237.18 Electron-withdrawing F and OCH₃ enhance acidity; hydroxy group may facilitate hydrogen bonding
7-(1-Pyrrolidinyl)quinoline-3-carboxylic acid -N-pyrrolidinyl (7), -COOH (3) C₁₅H₁₄N₂O₂ 254.29 Broad-spectrum antibacterial activity; outperforms nalidixic acid in potency
7-Methoxyquinoline-3-carboxylic acid -OCH₃ (7), -COOH (3) C₁₁H₉NO₃ 203.20 Methoxy group increases lipophilicity; limited antibacterial data
Ciprofloxacin -F (6), -O-(piperazinyl) (7), -COOH (3) C₁₇H₁₈FN₃O₃ 331.34 Potent fluoroquinolone antibiotic; substituents critical for DNA gyrase inhibition
7-Methylquinoline-3-carboxylic acid -CH₃ (7), -COOH (3) C₁₁H₉NO₂ 187.20 Methyl group enhances metabolic stability but reduces polarity

Physicochemical Properties

  • Solubility : The carboxylic acid group at position 3 improves water solubility in most analogs. However, methylsulfonyl and methoxy substituents may reduce solubility compared to polar groups like -OH or -NH- .

Biological Activity

7-(Methylsulfonyl)quinoline-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 7-(Methylsulfonyl)quinoline-3-carboxylic acid
  • Molecular Formula : C11H11NO4S
  • Molecular Weight : 253.27 g/mol

Anticancer Properties

Research indicates that quinoline derivatives, including 7-(Methylsulfonyl)quinoline-3-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating quinoline-related carboxylic acid derivatives, this compound demonstrated selective viability reduction in cancer cells, particularly in mammary MCF7 and cervical HeLa cell lines, suggesting potential as an anticancer agent .

Cell LineIC50 (µM)Reference
MCF715.2
HeLa20.5
HCT11618.3

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, it exhibited anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant cytotoxicity .

Antimicrobial Activity

7-(Methylsulfonyl)quinoline-3-carboxylic acid has also been evaluated for its antimicrobial effects. It displayed activity against various Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activities of 7-(Methylsulfonyl)quinoline-3-carboxylic acid are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Cell Cycle Arrest : It is speculated that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Metal Chelation : The structural features of the compound allow it to chelate divalent metals, which may enhance its anticancer activity by disrupting metal-dependent enzymes involved in tumor progression .

Case Studies

A notable case study involved the evaluation of several quinoline derivatives, including 7-(Methylsulfonyl)quinoline-3-carboxylic acid, against multiple cancer cell lines. The study found that compounds with a methylsulfonyl group exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts, highlighting the importance of this functional group in modulating biological activity .

Q & A

Q. What synthetic routes are commonly employed to prepare 7-(Methylsulfonyl)quinoline-3-carboxylic acid, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group at the 7-position of the quinoline core. A multi-step approach may include: (i) Cyclization of substituted anilines with β-keto esters to form the quinoline backbone. (ii) Sulfonation at the 7-position using methanesulfonyl chloride under controlled conditions (e.g., anhydrous environment, base catalysis). (iii) Hydrolysis of ester groups to yield the carboxylic acid functionality. Key considerations include optimizing reaction temperature (60–100°C for sulfonation) and stoichiometric ratios to avoid over-sulfonation .

Q. What safety protocols are essential for handling 7-(Methylsulfonyl)quinoline-3-carboxylic acid in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors.
  • Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) in a cool, dry environment to prevent hydrolysis or decomposition .

Q. How can researchers confirm the structural identity of 7-(Methylsulfonyl)quinoline-3-carboxylic acid?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR to verify the methylsulfonyl proton environment (δ 3.0–3.5 ppm) and quinoline aromatic protons.
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z = 281.3 (calculated for C11H9NO4S\text{C}_{11}\text{H}_{9}\text{NO}_{4}\text{S}).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antibacterial activity of 7-substituted quinoline-3-carboxylic acids?

  • Methodological Answer :
  • 7-Position Substituents : Electron-withdrawing groups (e.g., methylsulfonyl) enhance bacterial DNA gyrase inhibition by increasing electrophilicity at the 4-oxo group.
  • 3-Carboxylic Acid : Critical for chelating magnesium ions in the gyrase-binding pocket.
  • Comparative Analysis : In vitro MIC assays against E. coli and S. aureus reveal that methylsulfonyl derivatives exhibit 2–4× higher potency than methoxy or amino analogs .

Q. How can microbial transformation studies inform the metabolic stability of 7-(Methylsulfonyl)quinoline-3-carboxylic acid?

  • Methodological Answer :
  • Model Systems : Use Streptomyces spp. or Pseudomonas spp. to simulate hepatic metabolism.
  • Key Pathways : Expect phase I reactions (e.g., hydroxylation at the 8-position) and phase II conjugation (e.g., glucuronidation).
  • Analytical Tools : LC-HRMS and 14C^{14}\text{C}-labeling track metabolite formation. Methylsulfonyl groups are generally resistant to demethylation, enhancing metabolic stability compared to methoxy analogs .

Q. What computational strategies can predict the binding affinity of 7-(Methylsulfonyl)quinoline-3-carboxylic acid to bacterial topoisomerases?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with DNA gyrase (PDB: 1KZN) to model interactions. The methylsulfonyl group forms van der Waals contacts with Val120 and Ala116.
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability of the ligand-enzyme complex.
  • Free Energy Calculations : MM-PBSA analysis quantifies binding energy contributions (e.g., electrostatic vs. hydrophobic) .

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